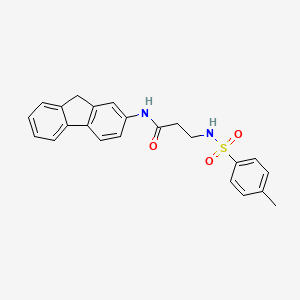

N-(9H-fluoren-2-yl)-3-(4-methylbenzenesulfonamido)propanamide

Description

N-(9H-fluoren-2-yl)-3-(4-methylbenzenesulfonamido)propanamide is a synthetic organic compound featuring a fluorenyl moiety linked to a propanamide backbone substituted with a 4-methylbenzenesulfonamido group. The fluorenyl group (C₁₃H₉) provides rigidity and aromaticity, while the sulfonamido substituent (C₇H₇NO₂S) introduces polar and electron-withdrawing characteristics. Such structural features are common in medicinal chemistry, where sulfonamides are leveraged for their bioactivity and stability .

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-6-9-20(10-7-16)29(27,28)24-13-12-23(26)25-19-8-11-22-18(15-19)14-17-4-2-3-5-21(17)22/h2-11,15,24H,12-14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHPJXSLEFFFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9H-fluoren-2-yl)-3-(4-methylbenzenesulfonamido)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including anti-inflammatory and anti-cancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 358.47 g/mol. The compound includes a fluorenyl group, which is known for its stability and ability to interact with biological targets.

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits significant anti-cancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression at the G1 phase.

Table 1: Summary of Anti-Cancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HT-29 (Colon) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.5 | Modulation of apoptotic pathways |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown promising anti-inflammatory effects in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study: In Vivo Anti-Inflammatory Activity

A study conducted on rats with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to control groups. The reduction in edema was measured over a period of 24 hours post-administration.

Mechanistic Studies

Mechanistic investigations have revealed that this compound interacts with specific molecular targets involved in cancer progression and inflammation. Notably, it has been shown to inhibit certain kinases associated with cell signaling pathways, including the MAPK pathway, which plays a critical role in cell growth and differentiation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural Analogues from Published Studies

(a) N-(9H-fluoren-2-yl) Derivatives

- Compound from : 3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide Molecular Formula: C₂₅H₂₁N₃O₃ Substituent: Benzodiazepine-dione moiety. Key Properties: The benzodiazepine group may confer central nervous system (CNS) activity due to structural similarity to anxiolytic drugs.

- Compound from : 3-(3-Chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide Substituent: 3-Chloro-4-methoxyphenyl group. Key Properties: The chloro and methoxy substituents enhance electron-withdrawing and donating effects, respectively, which could modulate receptor-binding affinity. No direct bioactivity data are reported .

(b) Propanamides with Oxadiazolyl Substituents

- Compounds 6a–6e (): CB2 receptor-selective N-aryl-oxadiazolyl-propionamides. Example: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a)

- Molecular Formula : C₂₅H₂₀N₄O₃

- Substituent: 2-Cyano-4-nitrophenyl oxadiazolyl.

- Key Properties: Exhibits high cannabinoid receptor type 2 (CB2) selectivity, attributed to the electron-deficient oxadiazolyl group enhancing hydrophobic interactions with the receptor .

(c) Hydroxamic Acid Derivatives ()

- Example : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)

Comparative Analysis Table

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., oxadiazolyl in 6a) enhance receptor selectivity, while hydroxamic acids (e.g., compound 8) favor antioxidant behavior.

- The target compound’s sulfonamido group may improve aqueous solubility compared to hydrophobic fluorenyl analogs, aiding pharmacokinetics.

Synthetic Accessibility :

- Sulfonamides (target compound) are typically synthesized via sulfonylation of amines, whereas oxadiazolyl derivatives () require cyclization reactions, impacting yield and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.